molecular formula C22H14S2 B12060454 2,6-diphenylthieno[2,3-f][1]benzothiole CAS No. 219597-02-1

2,6-diphenylthieno[2,3-f][1]benzothiole

Cat. No.: B12060454
CAS No.: 219597-02-1
M. Wt: 342.5 g/mol
InChI Key: WNNUVWFCGFUJFU-UHFFFAOYSA-N
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Description

2,6-Diphenylthieno[2,3-f][1]benzothiole is a heterocyclic aromatic compound characterized by a fused thieno[2,3-f]benzothiole core substituted with phenyl groups at the 2 and 6 positions. This structure combines sulfur-containing heterocycles (thiophene and benzothiole) with phenyl substituents, which enhance π-conjugation and electronic stability. Such derivatives are of significant interest in materials science, particularly for organic electronics, due to their tunable optoelectronic properties and thermal stability .

Properties

CAS No.

219597-02-1

Molecular Formula

C22H14S2

Molecular Weight

342.5 g/mol

IUPAC Name

2,6-diphenylthieno[2,3-f][1]benzothiole

InChI

InChI=1S/C22H14S2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H

InChI Key

WNNUVWFCGFUJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=CC=C5)C=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminobenzenethiol and aldehydes/ketones under specific reaction conditions . The reaction often proceeds through a condensation mechanism followed by cyclization to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of 2,6-diphenylthieno2,3-fbenzothiole may involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and green chemistry principles to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylthieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Mechanism of Action

The mechanism by which 2,6-diphenylthieno2,3-fbenzothiole exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the compound’s electronic properties and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Substituent Variations

  • 2,6-Dibromo-4,8-bis[(2-butyl-n-octyl)oxy]benzo[1,2-b:4,5-b']dithiophene (CAS 1336893-15-2) Structure: Bromine atoms at positions 2 and 6, with alkoxy chains at positions 4 and 6. Molecular Weight: 716.716 g/mol (C₃₄H₅₂Br₂O₂S₂). Key Differences: Alkoxy chains improve solubility in nonpolar solvents, whereas bromine enhances reactivity for cross-coupling reactions. The absence of phenyl groups reduces π-π stacking compared to the diphenyl analogue . Applications: Used in organic light-emitting diodes (OLEDs) due to high charge mobility .
  • 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene (CAS 909280-97-3)

    • Structure : Dibrominated benzodithiophene core.
    • Key Differences : Lacks the fused thiophene ring present in the target compound, leading to reduced conjugation and altered HOMO-LUMO gaps.
    • Applications : Intermediate in synthesizing conjugated polymers for photovoltaic devices .

Electronic and Optoelectronic Properties

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Solubility (in Toluene)
2,6-Diphenylthieno[2,3-f][1]benzothiole -5.2 -3.1 2.1 Moderate
2,6-Dibromo-4,8-bis(alkoxy) derivative -5.4 -3.3 2.1 High
Benzo[b]naphtho[2,3-d]thiophene (CAS 95-15-8) -5.6 -3.5 2.1 Low

Key Observations :

  • The diphenyl derivative exhibits moderate solubility, balancing processability and π-stacking for thin-film applications.
  • Alkoxy-substituted derivatives show superior solubility but require additional synthetic steps for functionalization .
  • Brominated analogues offer versatility in Suzuki-Miyaura couplings but face challenges in purification due to high molecular weight .

Heterocyclic Systems with Similar Fusion Patterns

Furo[2,3-f]isoquinolines and Related Compounds

  • Structural Features: Oxygen-containing fused rings (e.g., furo[2,3-f]isoquinolines) vs. sulfur-containing thieno[2,3-f]benzothiole.
  • Electronic Effects : Sulfur atoms in the target compound lower the LUMO energy (-3.1 eV) compared to oxygen analogues (-2.8 eV), enhancing electron-accepting capacity .
  • Applications: Furo derivatives are explored for UV filters, while thieno-benzothioles are prioritized in OLEDs .

Pyrido[2,3-f]quinoxaline Derivatives

  • Example: 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid.
  • Key Differences: Nitrogen-rich core with carbonyl groups, enabling hydrogen bonding and antibacterial activity (e.g., against E. coli and S. aureus). The thieno-benzothiole lacks such bioactivity but excels in thermal stability (>300°C decomposition) .

Impact of Substituents on Physicochemical Properties

  • Phenyl Groups : Enhance rigidity and π-conjugation, critical for charge transport in semiconductors.
  • Alkyl/Alkoxy Chains : Improve solubility but reduce crystallinity, as seen in TCI America’s dibromo-alkoxy derivative .
  • Halogens (Br) : Facilitate cross-coupling reactions but increase molecular weight and may introduce toxicity concerns.

Biological Activity

2,6-Diphenylthieno[2,3-f]benzothiole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its antimicrobial properties, potential anticancer effects, and mechanisms of action, supported by various research findings and case studies.

Molecular Formula: C16H12S2
Molecular Weight: 284.4 g/mol
Chemical Structure: The compound features a thieno[2,3-f]benzothiole core with two phenyl groups at the 2 and 6 positions. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that 2,6-diphenylthieno[2,3-f]benzothiole exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, 2,6-diphenylthieno[2,3-f]benzothiole has been investigated for its anticancer activity. A study evaluated its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results:
    • HeLa: IC50 = 15 μM
    • MCF-7: IC50 = 22 μM
    • A549: IC50 = 30 μM

The compound exhibited significant cytotoxicity against HeLa cells, indicating potential for further development as an anticancer agent .

The biological activity of 2,6-diphenylthieno[2,3-f]benzothiole is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Reactive Oxygen Species (ROS) Generation: The compound can increase ROS levels in cells, which is a known mechanism for inducing apoptosis in cancer cells.

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